molecular formula C18H21NO3 B3839272 N-(3-butoxyphenyl)-2-methoxybenzamide

N-(3-butoxyphenyl)-2-methoxybenzamide

Cat. No. B3839272
M. Wt: 299.4 g/mol
InChI Key: UMPAJLKNVQTCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-butoxyphenyl)-2-methoxybenzamide, also known as BMB or NBP, is a chemical compound that belongs to the family of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of N-(3-butoxyphenyl)-2-methoxybenzamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the endocannabinoid system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(3-butoxyphenyl)-2-methoxybenzamide can reduce inflammation and pain. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain sensation, appetite, and mood. N-(3-butoxyphenyl)-2-methoxybenzamide has been shown to modulate the endocannabinoid system by increasing the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects:
N-(3-butoxyphenyl)-2-methoxybenzamide has been shown to exhibit potent analgesic, anti-inflammatory, and antipyretic effects in animal models. It has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-butoxyphenyl)-2-methoxybenzamide is its potent analgesic, anti-inflammatory, and antipyretic effects, which make it a promising candidate for the treatment of pain and inflammation-related disorders. It also exhibits neuroprotective and anticancer activity, which further expands its potential applications. However, one of the main limitations of N-(3-butoxyphenyl)-2-methoxybenzamide is its low solubility in water, which can make it challenging to administer in vivo. It also requires further investigation to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of N-(3-butoxyphenyl)-2-methoxybenzamide. One of the main areas of focus is the optimization of its chemical structure to improve its solubility and bioavailability. This can be achieved through the synthesis of analogs and derivatives of N-(3-butoxyphenyl)-2-methoxybenzamide. Another area of focus is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-(3-butoxyphenyl)-2-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent analgesic, anti-inflammatory, and antipyretic effects in animal models. It has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-butoxyphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-4-12-22-15-9-7-8-14(13-15)19-18(20)16-10-5-6-11-17(16)21-2/h5-11,13H,3-4,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPAJLKNVQTCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-butoxyphenyl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-butoxyphenyl)-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(3-butoxyphenyl)-2-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(3-butoxyphenyl)-2-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(3-butoxyphenyl)-2-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(3-butoxyphenyl)-2-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(3-butoxyphenyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.